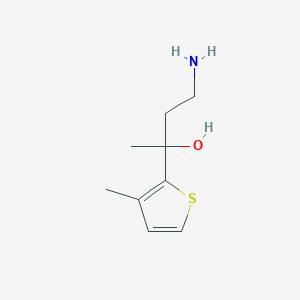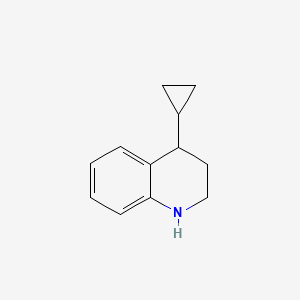
4-Cyclopropyl-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-1,2,3,4-tetrahydroquinoline can be achieved through various methods. One common approach involves the reduction of quinoline derivatives. For instance, the reduction of 2-alkylquinoline-4-carboxylic acids with Raney nickel in aqueous alkali can yield 1,2,3,4-tetrahydroquinoline derivatives . Another method involves the use of domino reactions, which include reduction or oxidation followed by cyclization, acid-catalyzed ring closures, and metal-promoted processes .
Industrial Production Methods
Industrial production methods for this compound typically involve catalytic hydrogenation of quinoline derivatives. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly used under high-pressure hydrogenation conditions .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as diethylsilane and catalysts like B(C₆F₅)₃ are used.
Substitution: Reagents like alkyl halides and acids are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: It is used as an antioxidant and corrosion inhibitor in various industrial applications.
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor of enzymes and receptors, modulating biological processes such as inflammation and cell proliferation. The exact molecular targets and pathways depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Similar in structure but differs in the position of the nitrogen atom.
2,3-Dihydro-4(1H)-quinolinone: Another related compound with a different oxidation state.
4(1H)-Quinolinone: A quinoline derivative with a different functional group.
Uniqueness
4-Cyclopropyl-1,2,3,4-tetrahydroquinoline is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H15N |
|---|---|
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
4-cyclopropyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H15N/c1-2-4-12-11(3-1)10(7-8-13-12)9-5-6-9/h1-4,9-10,13H,5-8H2 |
InChI-Schlüssel |
DGMZJKWIFIEMIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2CCNC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methoxyethyl)amino]-5-(6-methoxypyridin-3-yl)benzonitrile](/img/structure/B13194069.png)
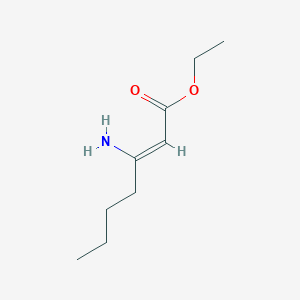

![2-{[(Benzyloxy)carbonyl]amino}-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13194084.png)
![N-[6-hydroxy-1-(2-methoxyethyl)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]benzamide](/img/structure/B13194093.png)
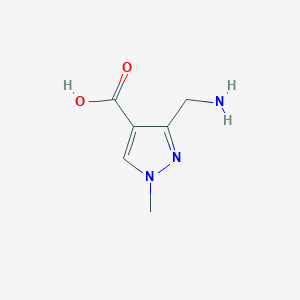
![3-(2-Aminoethyl)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13194099.png)
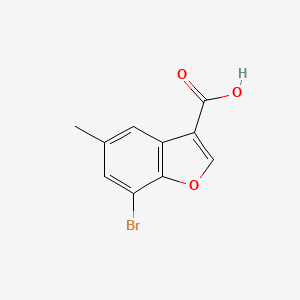

![2-(4-Methoxyphenyl)-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13194114.png)
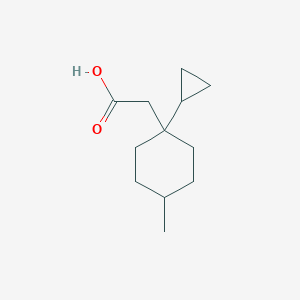
(propan-2-yl)amine](/img/structure/B13194122.png)
![2,2,2-Trifluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B13194132.png)
